5-(2-Fluorophenyl)piperidine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-(2-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)8-5-9(12(14)16)7-15-6-8/h1-4,8-9,15H,5-7H2,(H2,14,16) |
InChI Key |
AYOYUOMWWVLYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C(=O)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 2 Fluorophenyl Piperidine 3 Carboxamide
Strategies for the Synthesis of the Piperidine-3-carboxamide Core
The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, and numerous methods exist for its synthesis. mdpi.com The formation of the piperidine-3-carboxamide core often begins with the synthesis of a piperidine ring, which can be achieved through three primary routes: hydrogenation/reduction of pyridine (B92270) precursors, intramolecular cyclization, and cycloaddition reactions. nih.gov
Hydrogenation of Pyridine Derivatives: One of the most common and direct methods for synthesizing the piperidine skeleton is the catalytic hydrogenation of corresponding pyridine derivatives. nih.gov This fundamental process typically involves transition metal catalysis under conditions of high temperature and pressure. nih.gov Various catalysts have been developed to make this transformation more efficient and selective. For instance, rhodium, iridium, cobalt, and ruthenium-based catalysts have proven effective for the hydrogenation of substituted pyridines. nih.govchemrxiv.org The choice of catalyst can be crucial, especially when other reducible functional groups are present in the molecule, requiring chemoselectivity. nih.govrsc.org For example, an iridium(III)-catalyzed ionic hydrogenation process has been shown to selectively reduce pyridines while tolerating sensitive groups like nitro, bromo, and alkenyl functionalities. chemrxiv.org
| Catalyst System | Substrate | Key Features |
| Rhodium Catalyst | 3-substituted pyridines | Effective for partially fluorinated groups under mild conditions. nih.gov |
| Iridium(I) Catalyst | 2-substituted pyridinium (B92312) salts | Used for asymmetric hydrogenation. nih.gov |
| Cobalt/Ruthenium Nanocatalysts | Pyridine derivatives | General hydrogenation catalysts. nih.gov |
| Iridium(III) Catalyst | Multi-substituted pyridines | Robust ionic hydrogenation with high functional group tolerance. chemrxiv.org |
Intramolecular Cyclization: Another major strategy involves the formation of the piperidine ring through intramolecular cyclization. mdpi.comnih.gov This approach constructs the ring from an acyclic precursor that already contains the necessary atoms. Methods such as the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations are frequently employed. mdpi.comnih.gov For example, enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized from L-glutamic acid in a five-step sequence involving esterification, Boc-protection, reduction, tosylation, and final cyclization. niscpr.res.in Reductive cyclization of β-nitro-amines, formed from a nitro-Mannich reaction, can also yield stereochemically pure piperidines. researchgate.net
Stereoselective Synthesis Approaches for Piperidine-3-carboxamide Derivatives
Controlling the stereochemistry of the piperidine ring is critical, as the biological activity of chiral molecules often depends on their specific configuration. google.com Asymmetric synthesis of piperidine derivatives can be broadly categorized into three approaches: the use of the chiral pool, chiral auxiliaries, and asymmetric catalysis. researchgate.net
A rhodium-catalyzed asymmetric reductive Heck reaction represents a modern approach to creating enantioenriched 3-substituted piperidines. snnu.edu.cn This method couples aryl boronic acids with a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be fully reduced to the corresponding piperidines. snnu.edu.cn Similarly, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters provides an efficient route to chiral 2,3-cis-disubstituted piperidines. nih.gov
The nitro-Mannich reaction has also been utilized for the diastereoselective synthesis of functionalized piperidines with three contiguous stereocenters. researchgate.net The reaction between β-aryl substituted nitroalkanes and a glyoxylate (B1226380) imine yields β-nitro-amines with good selectivity, which are then cyclized to form the piperidine ring. researchgate.net Furthermore, a dearomatization-hydrogenation (DAH) process using a rhodium catalyst allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors in one pot. nih.gov
| Method | Catalyst/Reagent | Key Outcome |
| Asymmetric Reductive Heck Reaction | Rhodium catalyst | Enantioenriched 3-aryl-tetrahydropyridines from aryl boronic acids. snnu.edu.cn |
| Asymmetric Cyclizative Aminoboration | Copper catalyst / (S, S)-Ph-BPE ligand | Chiral 2,3-cis-disubstituted piperidines. nih.gov |
| Diastereoselective Nitro-Mannich Reaction | BF3·OEt2 / Et3SiH (for cyclization) | Stereochemically pure piperidines with 3 contiguous stereocenters. researchgate.net |
| Dearomatization-Hydrogenation (DAH) | Rhodium catalyst / Pinacol borane | All-cis-(multi)fluorinated piperidines. nih.gov |
Introduction of the 2-Fluorophenyl Moiety into the Piperidine Scaffold
A crucial step in the synthesis of 5-(2-Fluorophenyl)piperidine-3-carboxamide is the formation of the carbon-carbon bond between the C5 position of the piperidine ring and the 2-fluorophenyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this type of transformation. harvard.edu
This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide. harvard.edumdpi.com To synthesize the target compound, the strategy would likely involve one of two pathways:
Coupling of a 5-halopiperidine derivative (e.g., 5-bromo-piperidine-3-carboxamide) with 2-fluorophenylboronic acid.
Coupling of a piperidine-5-boronic acid derivative with a 2-fluoro-halobenzene (e.g., 1-bromo-2-fluorobenzene).
The reaction is performed in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃). nih.gov The choice of solvent, base, and specific palladium catalyst/ligand system is optimized to achieve high yields. harvard.edunih.gov Another powerful C-C bond-forming reaction is the rhodium-catalyzed asymmetric reaction between arylboronic acids and pyridine derivatives, which could simultaneously set the stereochemistry and introduce the aryl group. snnu.edu.cn
Formation of the Carboxamide Functionality
The final functional group, the carboxamide, is typically formed from a carboxylic acid or one of its derivatives, such as an ester or acyl chloride. mdpi.comkhanacademy.org The direct conversion of a carboxylic acid (e.g., 5-(2-fluorophenyl)piperidine-3-carboxylic acid) to a primary carboxamide is a common and atom-economical approach. mdpi.comacs.org
This transformation requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. wikipedia.org Common coupling reagents used in medicinal chemistry include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like HOBt to minimize side reactions. wikipedia.orgnih.gov Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation under mild conditions. acs.org
Alternatively, the carboxylic acid can first be converted to a more reactive derivative. For example, treatment with thionyl chloride or oxalyl chloride would yield the acyl chloride, which readily reacts with ammonia (B1221849) to form the primary carboxamide. khanacademy.org Similarly, amidation can be achieved from esters, though this often requires harsher conditions or specific catalysts. mdpi.com
| Starting Material | Reagent(s) | Key Features |
| Carboxylic Acid | EDC, HOBt, Amine | Standard peptide coupling conditions. nih.gov |
| Carboxylic Acid | B(OCH₂CF₃)₃, Amine | Direct amidation, avoids aqueous workup. acs.org |
| Acyl Chloride | Ammonia or Amine | Highly reactive, often requires a base like pyridine to neutralize HCl byproduct. khanacademy.org |
| Ester | Ammonia or Amine | Often requires heat or catalysis. mdpi.com |
Derivatization and Analog Synthesis for Structural Exploration
Once the core structure of this compound is established, analogs are often synthesized to explore the structure-activity relationship (SAR) for a particular biological target. nih.gov Modifications can be made at several positions:
Piperidine Nitrogen (N1): The secondary amine of the piperidine ring is a common site for derivatization. Alkylation, acylation, or sulfonylation can introduce a wide variety of substituents. For instance, studies on piperidine-3-carboxamides as platelet aggregation inhibitors found that connecting two piperidine rings via an aralkyl group on the nitrogen atoms led to potent compounds. nih.gov
Carboxamide Nitrogen: The primary amide can be replaced with secondary or tertiary amides by using primary or secondary amines, respectively, during the carboxamide formation step. This allows for the introduction of various alkyl or aryl groups to probe interactions with biological targets. mdpi.com
Piperidine Ring: Further substitution on the piperidine ring itself can be explored, although this often requires a more complex de novo synthesis of the ring system. nih.gov
Aryl Ring: The 2-fluorophenyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl moieties, typically by using different boronic acids in the Suzuki coupling step. nih.gov
A focused library of N-arylpiperidine-3-carboxamide analogs was synthesized to identify compounds that induce a senescence-like phenotype in melanoma cells. nih.gov This study involved modifications at the piperidine nitrogen (A ring), the N-aryl group of the carboxamide (B ring), and by replacing the piperidine with other heterocyclic rings, demonstrating a systematic approach to structural exploration. nih.gov
Structure Activity Relationship Sar Studies of 5 2 Fluorophenyl Piperidine 3 Carboxamide Analogs
Elucidating Key Pharmacophore Features for Target Binding
Pharmacophore modeling is a crucial tool in understanding the essential structural features of a molecule required for its biological activity. For piperidine-3-carboxamide derivatives, a six-point pharmacophore hypothesis has been proposed, which includes one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable group, and three aromatic rings as key features for activity. nih.gov
The key pharmacophoric features identified are:
Aromatic Rings (R): Three aromatic ring features are considered important for activity. nih.gov
Hydrogen-Bond Acceptor (A): The carbonyl group of the 3-carboxamide acts as a hydrogen-bond acceptor. nih.gov
Hydrophobic Group (H) and Positively Ionizable (P): The nitrogen atom of the piperidine (B6355638) ring is represented as both a hydrophobic and a positively ionizable feature. nih.gov
Active ligands have been shown to align well with these six pharmacophoric features. nih.gov This model helps in the rational design of new, potent analogs by providing a blueprint of the necessary molecular interactions for target binding. nih.gov
Table 1: Key Pharmacophore Features
| Feature | Description | Corresponding Moiety |
|---|---|---|
| Aromatic Rings | Three features representing aromatic systems | Substituted rings (R¹, R², R³) |
| H-bond Acceptor | Lone pair electrons available for hydrogen bonding | Carbonyl group of the 3-carboxamide |
| Positive Ionizable | Capable of carrying a positive charge | N-piperidine |
| Hydrophobic | Nonpolar region | N-piperidine |
Influence of the 2-Fluorophenyl Group on Biological Activity
The presence and substitution pattern of the phenyl ring, particularly with a fluorine atom at the 2-position, significantly impact the biological activity of these compounds. The strategic incorporation of fluorine into bioactive molecules is known to enhance metabolic stability, receptor binding affinity, and lipophilicity. theaspd.com
In studies of related N-arylpiperidine-3-carboxamide scaffolds, the nature of the aryl group has been shown to be a critical determinant of activity. For instance, in a series of compounds developed as senescence inducers in melanoma cells, the initial hit compound featured an N-arylpiperidine-3-carboxamide scaffold. nih.gov The substitution on the phenyl ring directly influences the electronic and steric properties of the molecule, which in turn affects its interaction with the biological target. ontosight.ai
For other classes of compounds, such as inhibitors of human equilibrative nucleoside transporters, the presence of a halogen substituent, like the fluorophenyl moiety, is essential for inhibitory effects. frontiersin.org This highlights the general importance of halogenated phenyl groups in modulating the biological activity of piperidine-containing compounds.
Role of Piperidine Ring Substitutions on Target Interaction
Modifications to the piperidine ring, including the position of substituents and the nature of the groups attached, play a pivotal role in determining the biological activity of these analogs. The piperidine ring itself is a common scaffold in medicinal chemistry due to its ability to introduce a three-dimensional character to a molecule and its presence in numerous natural products and synthetic drugs. researchgate.netnih.gov
Key findings on the role of piperidine ring substitutions include:
Positional Isomerism: The position of the carboxamide group on the piperidine ring is crucial. For example, a regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, whereas the piperidine-3-carboxamide analog showed activity. nih.gov
Ring Size: The size of the heterocyclic ring is also important. Replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) led to a gradual decrease in activity. nih.gov
N-Substitution: The substituent on the nitrogen of the piperidine ring significantly influences activity. In a study of piperidine-3-carboxamides as human platelet aggregation inhibitors, optimal activity was achieved when the two nipecotoyl (piperidine-3-carbonyl) ring nitrogen atoms were connected by an aralkyl group. nih.gov
Other Substitutions: Any substitution on a piperazine (B1678402) ring in related bis-nipecotamido-piperazines led to a decline in activity. nih.gov For certain piperidine derivatives, substitutions at the 2 and 3,5-positions also resulted in decreased activity. nih.gov
Table 2: Effect of Piperidine Ring Modifications on Activity
| Modification | Observation | Reference |
|---|---|---|
| Carboxamide Position | 3-carboxamide active, 4-carboxamide inactive | nih.gov |
| Ring Size | Piperidine > Pyrrolidine > Azetidine (decreasing activity) | nih.gov |
| N-Substitution | Aralkyl group linkage optimal for platelet aggregation inhibitors | nih.gov |
| Other Substitutions | Substitutions at 2, 3,5-positions or on a linked piperazine ring decreased activity | nih.gov |
Significance of the Carboxamide Linkage for Bioactivity
The carboxamide linkage is a critical functional group that contributes significantly to the biological activity of these compounds. It can participate in hydrogen bonding interactions with biological targets, which is often a key determinant of binding affinity. theaspd.com
In the context of piperidine-3-carboxamides, the carboxamide moiety is essential for activity. Studies have shown that a 3-substituent on the piperidine ring is necessary for antiplatelet activity, and this substituent should preferably be an amide with its carbon atom directly attached to the ring. nih.gov The conformational flexibility and hydrogen bonding capability of the carboxamide group make it an ideal candidate for modulating interactions with enzymes and receptors. theaspd.com
The carbonyl group of the carboxamide has been identified as a key hydrogen-bond acceptor in pharmacophore models of active piperidine-3-carboxamide derivatives. nih.gov This highlights the direct involvement of the carboxamide linkage in the molecular recognition process at the target binding site.
Positional Isomerism and Stereochemistry in Modulating Biological Activity
Positional isomerism and stereochemistry are fundamental aspects that can dramatically influence the biological activity of chiral compounds like 5-(2-Fluorophenyl)piperidine-3-carboxamide.
As previously mentioned, the position of the carboxamide group on the piperidine ring is a critical determinant of activity. A shift from the 3-position to the 4-position can lead to a complete loss of activity, demonstrating the precise spatial arrangement required for target interaction. nih.gov
Stereochemistry also plays a pivotal role. In many biologically active compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. mdpi.comnih.gov For piperidine-3-carboxamide derivatives, a pharmacophore model was able to explain the difference in biological activities between S- and R-configurations. nih.gov This indicates that the specific three-dimensional arrangement of the substituents around the chiral centers is crucial for proper alignment with the pharmacophoric features and, consequently, for effective binding to the biological target.
In a study of diastereomeric 5-phenylmorphans, it was found that stereochemistry was the dominant factor for their functional activity, with different stereoisomers acting as either potent agonists or antagonists at the mu-opioid receptor. mdpi.com While not the exact same scaffold, this underscores the profound impact that stereochemistry can have on the biological profile of piperidine-containing structures.
Molecular Mechanisms and Target Identification for 5 2 Fluorophenyl Piperidine 3 Carboxamide
Computational Approaches for Target Prediction and Binding Mode Elucidation
Quantitative Structure-Activity Relationships (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to ascertain the relationship between the structural properties of a series of compounds and their biological activity. longdom.orgnih.gov These models employ mathematical equations to correlate molecular descriptors—such as physicochemical, electronic, and steric properties—with a molecule's potency or toxicity. industrialchemistryconsulting.comfiveable.me By developing a statistically validated QSAR model, researchers can predict the activity of novel or untested compounds, thereby streamlining the drug discovery process and reducing the need for extensive experimental testing. industrialchemistryconsulting.comfiveable.me
A review of available scientific literature does not provide a specific QSAR analysis for the compound 5-(2-Fluorophenyl)piperidine-3-carboxamide. While QSAR studies have been conducted on broader classes of piperidine-based derivatives to explore their potential as inhibitors for various targets, a dedicated model detailing the specific structural features of this compound that quantitatively influence its biological activity has not been published.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computer-based tool that predicts the likely biological activities of a compound based on its 2D structural formula. nih.gov The PASS algorithm compares the structure of a query compound with a vast database of known biologically active substances. nih.gov The output is a list of potential pharmacological effects and mechanisms of action, each with a calculated probability of being active (Pa) or inactive (Pi). genexplain.comgenexplain.com This predictive approach is valuable in the early stages of drug discovery for identifying potential therapeutic applications and off-target effects of new chemical entities. benthamdirect.com
A specific PASS analysis for this compound is not publicly available in the reviewed scientific literature. Such an analysis would provide a probabilistic profile of its potential biological activities, but these specific predictions have not been reported.
Signaling Pathways Modulation
Research into the broader class of piperidine (B6355638) carboxamides (PIPCs) reveals a significant interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key signaling protein. nih.govpnas.org TRPA1 is a ligand-gated, non-selective cation channel that functions as a sensor for irritants and is a therapeutic target for conditions such as pain, itch, and respiratory diseases. nih.govpnas.org
Piperidine carboxamides have been identified as potent, noncovalent agonists of human TRPA1. nih.gov The modulation of the TRPA1 signaling pathway by these compounds occurs through direct binding to a specific site on the channel. nih.gov
Mechanism of TRPA1 Channel Activation:
Binding Site: Structural modeling, molecular docking, and mutational analyses have identified that piperidine carboxamides bind to a hydrophobic site on the TRPA1 channel. This site is located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments. nih.gov
Allosteric Modulation: The identified binding location for PIPCs overlaps with the binding sites of known allosteric modulators of the TRPA1 channel, such as A-967079 and propofol. nih.gov This suggests that this compound, as a member of this class, likely functions as an allosteric modulator, binding to a site distinct from the orthosteric site to influence channel gating.
Channel Gating: The binding of a piperidine carboxamide agonist to this hydrophobic pocket is proposed to trigger a conformational change in the S6 transmembrane segment, involving π-helix rearrangements. This structural change leads to the opening of the channel pore, allowing cation influx and subsequent cellular signaling. nih.gov This gating mechanism appears to be an evolutionarily conserved feature among certain TRP channels. nih.gov
The interaction of piperidine carboxamides with the TRPA1 channel is summarized in the table below.
| Target | Modulator Class | Binding Site | Effect on Channel |
| TRPA1 Channel | Piperidine Carboxamides (PIPCs) | Hydrophobic site at the PH1/S5/S6 interface | Noncovalent agonism / Allosteric activation |
This modulation of the TRPA1 signaling pathway represents a key molecular mechanism for compounds in the piperidine carboxamide class.
Preclinical Pharmacological Characterization of 5 2 Fluorophenyl Piperidine 3 Carboxamide and Its Derivatives
In Vitro Biological Activity Assays
The in vitro characterization of piperidine-3-carboxamide derivatives has revealed a diverse range of biological activities, from receptor modulation to enzyme inhibition. These assays are crucial for understanding the mechanism of action and therapeutic potential of these compounds.
Derivatives of the carboxamide class have demonstrated significant binding affinity for various receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and cannabinoid receptors.
N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides have been evaluated for their affinity at human dopamine D2 (hD2R) and D3 receptors (hD3R). nih.gov Notably, certain derivatives show high affinity and selectivity for the D3 receptor. For instance, compound 8j displayed a nanomolar binding affinity for D3R with a Kᵢ of 2.6 nM and over 1000-fold selectivity over the D2R. nih.gov Similarly, compound 8d showed a Kᵢ of 6.1 nM for D3R, also with greater than 1000-fold selectivity. nih.gov The presence of the carboxamide functional group was found to be critical for this high D3R affinity. nih.gov
In the realm of cannabinoid receptors, pyrazole-3-carboxamide derivatives have been characterized as antagonists and inverse agonists. nih.govCP-272871 , a 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide, competed for the binding of the cannabinoid agonist [³H]CP-55940 at the CB₁ receptor with a K𝘥 value 20-fold greater than that of SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl). nih.gov
Receptor Binding Affinities of Carboxamide Derivatives
| Compound | Target Receptor | Binding Affinity (Kᵢ/K𝘥) | Selectivity |
|---|---|---|---|
| Compound 8j | Dopamine D3 | 2.6 nM (Kᵢ) | >1640-fold vs D2 |
| Compound 8d | Dopamine D3 | 6.1 nM (Kᵢ) | >1000-fold vs D2 |
| CP-272871 | Cannabinoid CB₁ | K𝘥 20-fold > SR141716A | N/A |
| SR141716A | Cannabinoid CB₁ | Reference Compound | N/A |
The versatility of the piperidine-3-carboxamide scaffold extends to enzyme inhibition, a key mechanism for therapeutic intervention in diseases like cancer and Alzheimer's disease.
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for Alzheimer's disease. researchgate.net Among these, compound 6g exhibited the most potent inhibitory activity against AChE with an IC₅₀ of 0.90 µM and showed selectivity over butyrylcholinesterase (BuChE IC₅₀ = 7.53 µM). researchgate.net Kinetic studies revealed that compound 6g acts as a mixed-type inhibitor. researchgate.net
In oncology research, novel piperine-carboximidamide hybrids were developed as multi-targeted agents. nih.gov Compounds VIf and VIk were found to be potent inhibitors of the BRAFV600E kinase, with IC₅₀ values of 49 nM and 40 nM, respectively. nih.gov These compounds also inhibited other kinases such as EGFR and CDK2. nih.gov Another study identified pyrrole-3-carboxamide derivatives as inhibitors of the zeste enhancer homolog 2 (EZH2), a key enzyme in cancer epigenetics. rsc.org
Enzyme Inhibitory Activity of Carboxamide Derivatives
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| Compound 6g | Acetylcholinesterase (AChE) | 0.90 µM |
| Compound 6g | Butyrylcholinesterase (BuChE) | 7.53 µM |
| Compound VIf | BRAFV600E | 49 nM |
| Compound VIk | BRAFV600E | 40 nM |
Investigations into the effects of carboxamide derivatives on cellular signaling have provided insights into their inverse agonist properties. In preparations where the CB₁ receptor is endogenously expressed, both SR141716A and CP-272871 demonstrated inverse agonist activity in G-protein-mediated signal transduction assays. nih.gov
Specifically, SR141716A was shown to augment secretin-stimulated cyclic AMP (cAMP) accumulation in N18TG2 neuroblastoma cells. nih.gov In membrane preparations from these cells, CP-272871 increased adenylyl cyclase activity in the absence of an agonist. nih.gov Furthermore, both compounds decreased basal [³⁵S]GTPγS binding to G-proteins, a hallmark of inverse agonism, indicating they reduce the constitutive activity of the CB₁ receptor. nih.gov
Functional assays are used to assess the physiological response of cells to a compound. A study on N-arylpiperidine-3-carboxamide derivatives utilized a high-content screening phenomic assay to evaluate their ability to induce a senescence-like phenotype in human melanoma A375 cells. nih.gov
The initial hit compound, Compound 1 , showed moderate senescence-inducing activity with an EC₅₀ of 1.24 µM and antiproliferative activity with an IC₅₀ of 0.88 µM. nih.gov Through structure-activity relationship (SAR) studies, a more potent analog, Compound 54 , was identified. This S-isomer demonstrated significantly improved antimelanoma activity (IC₅₀ = 0.03 µM) and induced senescence-like morphological changes at an EC₅₀ of 0.04 µM. nih.gov The study highlighted the importance of the piperidine-3-carboxamide moiety and the S-configuration for activity. nih.gov
Functional Activity of N-Arylpiperidine-3-carboxamide Derivatives in A375 Cells
| Compound | Senescence-Inducing Activity (EC₅₀) | Antiproliferative Activity (IC₅₀) |
|---|---|---|
| Compound 1 (Racemic) | 1.24 µM | 0.88 µM |
| Compound 20 (S-isomer of 1) | 0.27 µM | N/A |
| Compound 54 (S-isomer) | 0.04 µM | 0.03 µM |
In Vivo Preclinical Models and Activity
The translation of in vitro findings into in vivo efficacy is a critical step in drug development. Derivatives of the broader piperazine (B1678402)/piperidine (B6355638) class have been tested in animal models for complex diseases.
In the context of Alzheimer's disease, multi-effect compounds derived from a N,N'-disubstituted piperazine scaffold, structurally related to piperidines, have been evaluated. nih.gov A promising hybrid molecule was tested in a preclinical model of Alzheimer's and was found to reduce both amyloid and Tau pathologies. nih.gov Furthermore, the compound was effective in preventing memory impairments in the animal model. nih.gov These findings suggest that targeting multiple pathological hallmarks of the disease with a single compound is a viable therapeutic strategy. nih.gov
Assessment of Effects on Specific Behavioral Phenotypes (e.g., locomotor activity)
Comprehensive searches for preclinical data on the effects of 5-(2-Fluorophenyl)piperidine-3-carboxamide and its derivatives on locomotor activity did not yield specific experimental results. Studies detailing the assessment of behavioral phenotypes, such as changes in spontaneous movement, exploration, or total distance traveled in animal models following administration of this specific compound, are not available in the public domain. Therefore, no quantitative data can be presented on its impact on locomotor activity.
Target Engagement Studies in Animal Models
Information regarding in vivo target engagement studies for this compound and its derivatives in animal models is not publicly available. Methodologies such as positron emission tomography (PET) imaging or ex vivo autoradiography, which are employed to determine the extent to which a compound binds to its intended biological target in a living organism, have not been reported for this specific molecule. Consequently, data on target occupancy, receptor binding affinity in a physiological context, or the relationship between plasma concentration and target engagement for this compound cannot be provided.
Lead Optimization Strategies in the Development of 5 2 Fluorophenyl Piperidine 3 Carboxamide Derivatives
Hit-to-Lead Progression and Lead Compound Identification
The journey from an initial "hit" to a viable "lead" compound is a critical phase in drug discovery, focused on systematically refining a molecule's structure to improve its therapeutic potential. In the context of piperidine-3-carboxamide derivatives, the process often begins with high-throughput screening (HTS) to identify initial compounds with a desired biological effect. nih.gov For instance, an N-arylpiperidine-3-carboxamide scaffold was identified as a hit from an image-based HTS campaign designed to find molecules that induce a senescence-like phenotype in human melanoma A375 cells. nih.gov
The initial hit compound, N-(2,4-difluorophenyl)-1'-(thiazol-2-yl)-[1,4'-bipiperidine]-3-carboxamide, demonstrated moderate senescence-inducing and antiproliferative activity. nih.gov This molecule served as the starting point for a focused hit-to-lead optimization campaign. nih.gov The primary goals of this stage are to validate the initial activity, establish a preliminary structure-activity relationship (SAR), and improve potency while addressing potential liabilities. digitellinc.comchemrxiv.org Through systematic chemical modifications of the hit molecule, researchers explore how changes to different parts of the scaffold affect its biological activity, ultimately leading to the identification of a more potent and drug-like lead compound. nih.govnih.gov
Early SAR studies on the N-arylpiperidine-3-carboxamide scaffold revealed crucial structural requirements. For example, the piperidine-3-carboxamide moiety was found to be essential for activity; a regioisomer with a piperidine-4-carboxamide group was inactive, and replacing the piperidine (B6355638) ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) led to a significant decrease in potency. nih.gov These initial findings guided the subsequent optimization efforts toward identifying a lead compound with a more favorable profile for further development. nih.gov
Strategies for Enhancing Biological Activity and Selectivity
Once a lead compound is identified, lead optimization focuses on enhancing its biological activity and selectivity for the intended target. This is achieved through systematic and rational modifications of the molecule's structure, guided by structure-activity relationship (SAR) studies. nih.gov For the N-arylpiperidine-3-carboxamide series, researchers synthesized and evaluated a focused library of analogues to probe the importance of different structural components. nih.govnih.gov
Key modifications and findings included:
A Ring (N-Aryl Group): The substitution pattern on the N-aryl ring (referred to as the "A ring") was found to be critical. While various fluorine substitution patterns were explored, a 2,3,4-trifluoro substitution showed potency similar to the original hit. nih.gov A significant enhancement in activity was observed with a benzodioxole group, which acts as an oxygen-incorporated analogue at the C-2 and C-3 positions, suggesting that hydrogen bond acceptors at these positions may be important for activity. nih.gov
B Ring and R³ Substituent: Modifications were also made to the other aryl/heterocyclic rings in the scaffold (the "B ring" and the R³ position). Replacing the original thiazole (B1198619) at the R³ position with other five-membered heterocycles containing nitrogen or sulfur, such as pyrrole (B145914), was found to enhance antimelanoma activities. nih.gov
Stereochemistry: The chirality of the piperidine ring was investigated. In one optimized analogue, the S-isomer demonstrated markedly improved senescence-inducing and antimelanoma activity compared to the R-isomer. nih.gov
These systematic modifications led to the discovery of compound 54 (an S-isomer with a pyridine (B92270) B ring and a pyrrole R³ group), which showed a remarkable improvement in potency, with an antiproliferative activity (IC₅₀) of 0.03 µM and a senescence-inducing activity (EC₅₀) of 0.04 µM in A375 melanoma cells. nih.gov This represents a significant enhancement from the initial hit. nih.gov
The data below illustrates the impact of structural modifications on the biological activity of N-arylpiperidine-3-carboxamide derivatives against the A375 human melanoma cell line.
| Compound | A Ring Substituent | B Ring | R³ Group | Senescence (EC₅₀, µM) | Antiproliferation (IC₅₀, µM) |
| Hit Compound 1 | 2,4-difluoro | Piperidine | Thiazole | 1.24 | 0.88 |
| 13 | 2,4-difluoro | Pyrrolidine | Thiazole | 8.0 | >20 |
| 14 | 2,4-difluoro | Azetidine | Thiazole | >20 | >20 |
| 27 | 2,3,4-trifluoro | Piperidine | Thiazole | 1.26 | 1.05 |
| 34 | 2,3-benzodioxole | Piperidine | Thiazole | 0.60 | 0.40 |
| 54 | 2,4-difluoro | Pyridine | Pyrrole | 0.04 | 0.03 |
Data sourced from Oh et al., ACS Medicinal Chemistry Letters, 2021. nih.gov
Computational-Aided Drug Design in Lead Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the lead optimization process by providing insights into ligand-target interactions at an atomic level. ijresm.comnih.gov CADD methods are broadly categorized into structure-based and ligand-based approaches, both of which are instrumental in refining lead compounds. nih.gov These computational techniques allow for the rapid in silico evaluation of virtual libraries of compounds, helping to prioritize the synthesis of molecules with the highest probability of success and thereby reducing time and cost. digitellinc.comijresm.com
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. openaccessjournals.comfrontiersin.org These initial fragment hits serve as efficient starting points for building more potent and selective lead compounds. nih.gov This approach is particularly advantageous because fragments can explore chemical space more efficiently than larger, more complex molecules used in HTS. openaccessjournals.com
In the development of related heterocyclic compounds, FBDD has been successfully applied. For example, a fragment-based approach was used to identify an initial pyrimidine-based fragment, which, through subsequent optimization, led to the discovery of a highly potent N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitor. nih.govresearchgate.net This demonstrates how a core scaffold containing a piperidine element can be identified via FBDD and then elaborated into a potent lead, a strategy directly applicable to the development of 5-(2-Fluorophenyl)piperidine-3-carboxamide derivatives. nih.gov
Structure-Based Design
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govacs.org This information provides a detailed map of the target's binding site, enabling the rational design of ligands that can fit precisely and form optimal interactions. nih.gov
For scaffolds related to piperidine-carboxamides, SBDD has been a key optimization strategy. acs.org X-ray crystal structures of inhibitors bound to their targets, such as checkpoint kinase 1 (CHK1), have provided crucial insights. acs.org For instance, the crystal structure of a thiophenecarboxamide urea (B33335) derivative bound to CHK1 revealed that the protonated piperidine nitrogen forms three critical polar interactions at the edge of the ribose binding pocket. acs.org This structural understanding explained the preference for cyclic amines and the importance of the correct stereochemistry at the 3-position of the piperidine ring. acs.org Such knowledge is invaluable for guiding the design of new derivatives, including those of this compound, by allowing chemists to modify specific substituents to enhance binding affinity and selectivity. nih.govacs.org
Pharmacophore-Oriented Molecular Design
Pharmacophore modeling is a ligand-based CADD technique used when the 3D structure of the target is unknown or to complement structure-based methods. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. emanresearch.org
In the optimization of N-arylpiperidine-3-carboxamide derivatives, a ligand-based pharmacophore model was developed to understand the structural requirements for their senescence-inducing activity. nih.gov The resulting six-point pharmacophore hypothesis included key features:
Three aromatic rings (R)
One hydrogen-bond acceptor (A)
One hydrophobic group (H)
One positively ionizable group (P)
The most active compounds, such as compound 54 , aligned well with this model. The model mapped the carbonyl group of the 3-carboxamide to the hydrogen-bond acceptor feature and the nitrogen of the piperidine ring to both the hydrophobic and positively ionizable features. nih.gov This pharmacophore model serves as a valuable blueprint for the rational design of novel and potent analogues by ensuring new chemical structures retain the key electronic and steric features required for biological activity. nih.govnih.gov
Future Research Directions for 5 2 Fluorophenyl Piperidine 3 Carboxamide
Exploration of Novel Therapeutic Applications
The unique structural features of 5-(2-Fluorophenyl)piperidine-3-carboxamide open up numerous possibilities for its investigation in various therapeutic areas. The piperidine-3-carboxamide framework is a known pharmacophore in compounds targeting a range of biological processes.
One promising area of investigation is in oncology. Related N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting a potential anti-cancer application. nih.gov Future research could focus on screening this compound for similar senescence-inducing properties in various cancer cell lines. The presence of the fluorine atom on the phenyl ring could modulate the compound's metabolic stability and binding affinity to target proteins, potentially offering an improved therapeutic window compared to non-fluorinated analogues.
Furthermore, compounds with a piperidine (B6355638) core are known to interact with the central nervous system (CNS). Therefore, another avenue of research could be the exploration of this compound's activity on neurological targets. Its potential as an inhibitor of enzymes or as a modulator of receptors involved in neurodegenerative diseases or psychiatric disorders warrants investigation. The lipophilicity imparted by the fluorophenyl group might influence its ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.
The carboxamide group also presents opportunities for targeting enzymes where hydrogen bonding and amide interactions are crucial for binding. This could include proteases, kinases, or other enzymes implicated in inflammatory or metabolic diseases. For instance, certain piperidine-3-carboxamide derivatives have been explored as renin inhibitors for the treatment of hypertension. nih.gov
Future studies should involve comprehensive in vitro screening against a panel of disease-relevant targets to identify its primary mechanism of action and potential therapeutic indications.
Advanced Synthetic Methodologies
The development of efficient and stereoselective synthetic routes is crucial for the exploration of this compound and its analogues. While specific synthesis protocols for this exact compound are not extensively documented, general methods for the synthesis of substituted piperidines can be adapted and optimized.
A common strategy for the synthesis of N-arylpiperidine-3-carboxamide analogues involves the coupling of a suitably protected piperidine-3-carboxylic acid with a corresponding aniline. For instance, a general route could involve the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction of a protected piperidine-3-carboxylic acid with an appropriate amine. nih.gov
Future research in this area could focus on several key aspects:
Asymmetric Synthesis: Developing methods to control the stereochemistry at the C3 and C5 positions of the piperidine ring is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. Chiral catalysts and auxiliaries could be employed to achieve high enantiomeric and diastereomeric purity.
Convergent Synthesis: Designing more convergent synthetic routes would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This could involve the late-stage introduction of the 2-fluorophenyl group or the carboxamide moiety.
Flow Chemistry: The use of microreactor technology could offer advantages in terms of reaction control, safety, and scalability. Continuous flow processes can be optimized for key steps in the synthesis, such as fluorination or amidation reactions.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a greener and more selective alternative to traditional chemical methods. For example, lipases or amidases could be explored for the formation or resolution of the carboxamide group.
Optimization of the synthetic pathway will be essential for producing sufficient quantities of the compound for extensive biological evaluation and for the cost-effective production of any potential drug candidate.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can be leveraged to accelerate the design and optimization of this compound and its derivatives.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold. By learning from large datasets of known active compounds, these models can propose new structures with potentially improved potency, selectivity, and pharmacokinetic properties.
Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. This would allow for the in silico screening of a large number of analogues before committing to their chemical synthesis, thereby saving time and resources. For example, QSAR (Quantitative Structure-Activity Relationship) models could be developed to correlate specific structural features with the desired biological activity.
Target Identification: Machine learning algorithms can analyze large biological datasets, such as genomic and proteomic data, to help identify the most likely biological targets of this compound. This can provide valuable insights into its mechanism of action and guide the design of future experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
